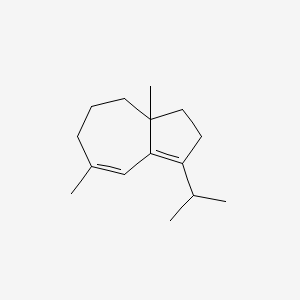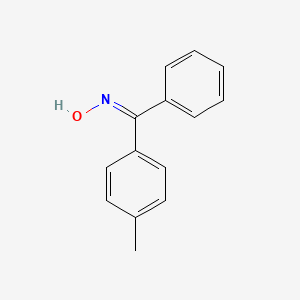
Benzophenone, 4-methyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzophenone, 4-methyl-, oxime is an organic compound derived from benzophenone. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the 4-methylbenzophenone structure. This compound is of interest due to its applications in organic synthesis and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzophenone, 4-methyl-, oxime can be synthesized through the reaction of 4-methylbenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically involves mixing the reactants in an aqueous or alcoholic solution and allowing the reaction to proceed at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This process can be catalyzed by various acids, including sulfuric acid, hydrochloric acid, and polyphosphoric acid .
Analyse Chemischer Reaktionen
Types of Reactions
Benzophenone, 4-methyl-, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the oxime group under appropriate conditions.
Major Products
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the oxime.
Wissenschaftliche Forschungsanwendungen
Benzophenone, 4-methyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzophenone, 4-methyl-, oxime involves its ability to undergo the Beckmann rearrangement, where the oxime is converted to an amide. This reaction involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, forming a new C-N bond. The reaction is typically catalyzed by acids, which protonate the oxime oxygen, making it a better leaving group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone oxime: Similar structure but without the methyl group.
Acetophenone oxime: Derived from acetophenone instead of benzophenone.
Cyclohexanone oxime: Derived from cyclohexanone and used in the production of caprolactam.
Uniqueness
Benzophenone, 4-methyl-, oxime is unique due to the presence of the 4-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different chemical and physical properties compared to other oximes .
Eigenschaften
CAS-Nummer |
38032-15-4 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14- |
InChI-Schlüssel |
DLWJYBRYNWIYIQ-PFONDFGASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
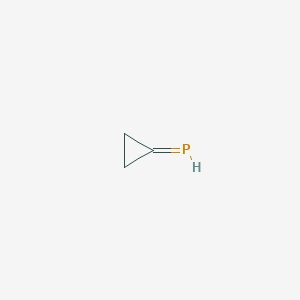
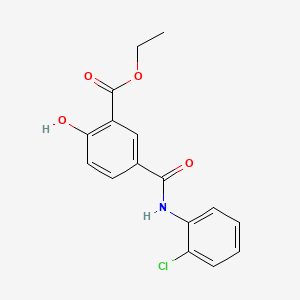
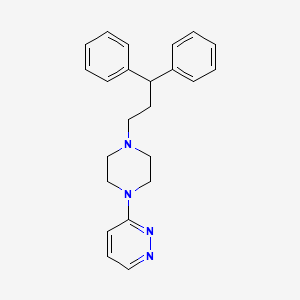
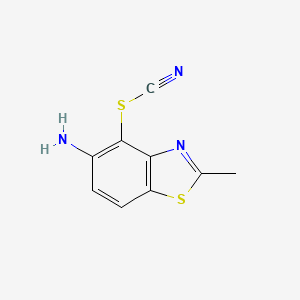
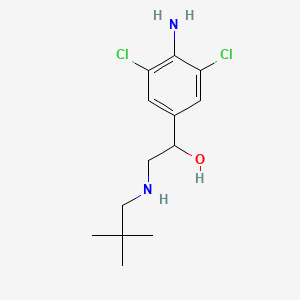
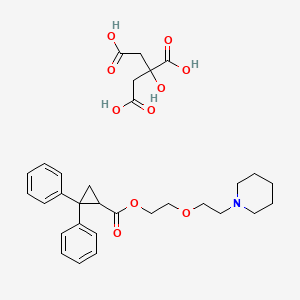
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
